molecular formula C13H11NO4S B1437988 4-(2-Formylphenoxy)benzenesulfonamide CAS No. 902837-00-7

4-(2-Formylphenoxy)benzenesulfonamide

Cat. No. B1437988
M. Wt: 277.3 g/mol
InChI Key: XPTCFGSAQWFPKM-UHFFFAOYSA-N
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Description

“4-(2-Formylphenoxy)benzenesulfonamide” is an organic compound with the molecular formula C13H11NO4S . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “4-(2-Formylphenoxy)benzenesulfonamide” is represented by the InChI string: InChI=1/C13H11NO4S/c14-19(16,17)12-7-5-11(6-8-12)18-13-4-2-1-3-10(13)9-15/h1-9H, (H2,14,16,17) .


Physical And Chemical Properties Analysis

“4-(2-Formylphenoxy)benzenesulfonamide” has a molar mass of 277.3 g/mol and a density of 1.382 g/cm³ . It has a boiling point of 459°C at 760 mmHg and a flash point of 231.4°C . The vapor pressure is 1.31E-08mmHg at 25°C .

Scientific Research Applications

Synthesis and Bioactivity in Medicinal Chemistry

4-(2-Formylphenoxy)benzenesulfonamide and its derivatives have been extensively researched for their potential in medicinal chemistry. For instance, a study synthesized new derivatives and evaluated them for cytotoxicity and as carbonic anhydrase inhibitors, highlighting their potential in anti-tumor activity studies (Gul et al., 2016). Another research focused on synthesizing derivatives with high singlet oxygen quantum yield, finding applications in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition Studies

These compounds have been studied for their inhibitory effects on enzymes like carbonic anhydrases. One study synthesized derivatives and found them to be potent inhibitors of human cytosolic carbonic anhydrase isoforms (Gul et al., 2016). This underlines their potential in developing drugs for diseases where these enzymes play a crucial role.

Crystal Structure Analysis

Research into the crystal structures of such compounds provides insights into their chemical behavior and potential applications. A study detailing the crystal structures of various derivatives contributed to a better understanding of their molecular interactions and properties (Chumakov et al., 2006).

Application in Solid-Phase Synthesis

The use of benzenesulfonamides in solid-phase synthesis has been explored, with a review summarizing strategies for their application in creating diverse privileged scaffolds (Fülöpová & Soural, 2015). This emphasizes their versatility in synthetic chemistry.

Development as Nonsteroidal Modulators

These compounds have been developed as nonsteroidal modulators for various receptors, indicating their potential in treating diseases like breast cancer and psychiatric disorders (Yamada et al., 2016).

properties

IUPAC Name

4-(2-formylphenoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c14-19(16,17)12-7-5-11(6-8-12)18-13-4-2-1-3-10(13)9-15/h1-9H,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTCFGSAQWFPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654812
Record name 4-(2-Formylphenoxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Formylphenoxy)benzenesulfonamide

CAS RN

902837-00-7
Record name 4-(2-Formylphenoxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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